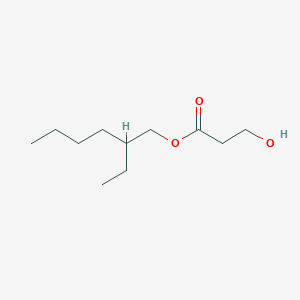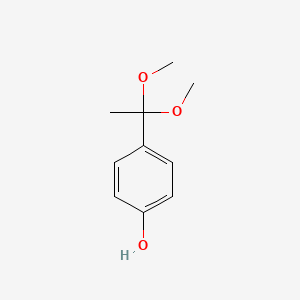
4-(1,1-Dimethoxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Dimethoxyethyl)phenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by a phenol group substituted with a 1,1-dimethoxyethyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
4-(1,1-Dimethoxyethyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with 1,1-dimethoxyethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
化学反应分析
Types of Reactions
4-(1,1-Dimethoxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic group to a hydroquinone derivative.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.
Reduction: Sodium borohydride and tin(II) chloride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
科学研究应用
4-(1,1-Dimethoxyethyl)phenol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Its potential antioxidant and antimicrobial properties are being explored for therapeutic applications.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
The mechanism of action of 4-(1,1-Dimethoxyethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The phenolic group can form hydrogen bonds and π-π interactions with amino acid residues, affecting the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially modulating cellular responses.
相似化合物的比较
Similar Compounds
2,4-Di-tert-butylphenol: This compound has two tert-butyl groups instead of the 1,1-dimethoxyethyl group. It is used as an antioxidant and UV stabilizer.
Pyrogallol (1,2,3-trihydroxybenzene): A trihydroxybenzene derivative with strong antioxidant properties.
Phloroglucinol (1,3,5-trihydroxybenzene): Another trihydroxybenzene derivative with applications in pharmaceuticals and organic synthesis.
Uniqueness
4-(1,1-Dimethoxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the 1,1-dimethoxyethyl group enhances its solubility in organic solvents and influences its interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
159684-77-2 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
4-(1,1-dimethoxyethyl)phenol |
InChI |
InChI=1S/C10H14O3/c1-10(12-2,13-3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 |
InChI 键 |
IRMHZRPFNIMTGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



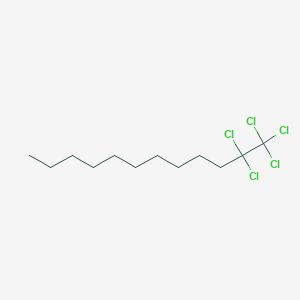
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
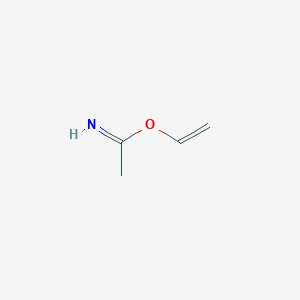
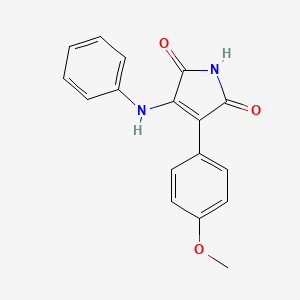
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

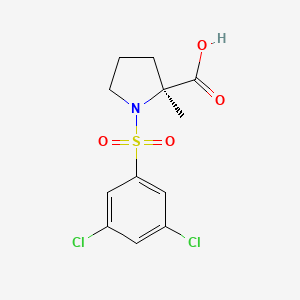
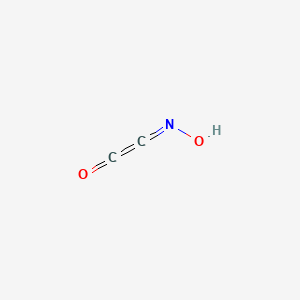
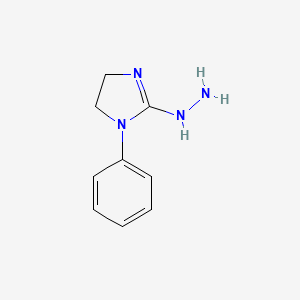
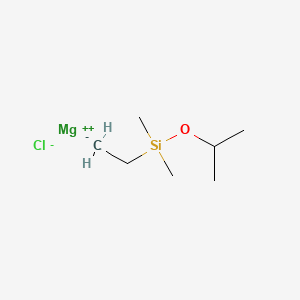
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)

